REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]([N+:13]([O-])=O)([CH2:11][OH:12])[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[H][H]>CCO.[Ni]>[NH2:13][C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)([CH2:11][OH:12])[CH2:9][OH:10]
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Name
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|
Quantity
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6.79 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CO)(CO)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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the mixture was filtered through Celite
|
Type
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CUSTOM
|
Details
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the filtrate was chromatographed on silica gel (EtOAc/MeOH/25% aqueous NH3, 5%)
|
Name
|
|
Type
|
product
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Smiles
|
NC(CO)(CO)C1=CC(=CC=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |